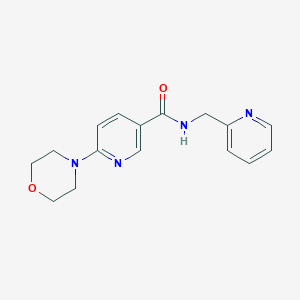

6-morpholino-N-(2-pyridinylmethyl)nicotinamide

Description

6-Morpholino-N-(2-pyridinylmethyl)nicotinamide is a nicotinamide derivative characterized by a morpholino group at the 6-position of the pyridine ring and a 2-pyridinylmethyl substituent on the amide nitrogen. Its synthesis typically involves coupling reactions between bromomethyl derivatives and thionicotinamide precursors in the presence of a morpholino-substituted polystyrene resin under heated conditions (60°C in DMF) . The compound’s structure is confirmed via HPLC, ESI-MS, and ¹H NMR, ensuring high purity and precise characterization .

The morpholino group enhances solubility and bioavailability, while the pyridinylmethyl moiety may influence receptor binding or enzymatic interactions. Such modifications are common in drug discovery to optimize pharmacokinetic properties .

Properties

IUPAC Name |

6-morpholin-4-yl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-16(19-12-14-3-1-2-6-17-14)13-4-5-15(18-11-13)20-7-9-22-10-8-20/h1-6,11H,7-10,12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVROHIXVNSWZJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N-(2-pyridinylmethyl)nicotinamide typically involves the following steps:

Formation of the Nicotinamide Derivative: The starting material, nicotinic acid, is converted to nicotinamide through an amidation reaction.

Introduction of the Pyridinylmethyl Group: The nicotinamide derivative is then reacted with 2-pyridinemethanol in the presence of a suitable catalyst to introduce the pyridinylmethyl group.

Morpholine Ring Formation: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction using morpholine and appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-morpholino-N-(2-pyridinylmethyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Morpholine in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the nicotinamide and pyridine rings.

Reduction: Reduced forms of the nicotinamide and pyridine rings.

Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the morpholine or pyridine rings.

Scientific Research Applications

6-morpholino-N-(2-pyridinylmethyl)nicotinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-morpholino-N-(2-pyridinylmethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogs include pyridine and nicotinamide derivatives with variations in substituents (e.g., halogens, alkyl groups, or heterocycles). Below is a comparative analysis:

Selectivity and Molecular Interactions

Extractants like 3-methyl-N,N'-bis-(2-pyridinylmethyl)-1,2-benzenediamine (PyTo) highlight the role of nitrogen configuration in selectivity. PyTo achieves Am(III)/Eu(III) separation factors of ~50, suggesting that the pyridinylmethyl group in the target compound could similarly influence metal-binding or receptor interactions .

Key Research Findings

Substituent Impact: Morpholino and pyridinylmethyl groups balance solubility and binding affinity, contrasting with halogenated analogs optimized for lipophilicity .

Unmet Potential: Unlike clinically used clioquinol or anti-fibrotic derivatives (e.g., 13f), the target compound lacks extensive biological data, highlighting a gap for future studies.

Synthetic Advantages : The resin-mediated synthesis offers scalability over traditional methods requiring chromatographic purification .

Biological Activity

6-Morpholino-N-(2-pyridinylmethyl)nicotinamide is a nicotinamide derivative with significant potential in medicinal chemistry. Its unique structure, comprising a morpholine ring, a pyridine moiety, and a nicotinamide core, suggests diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 6-morpholin-4-yl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide. Its chemical formula is , and it has a molecular weight of 302.34 g/mol. The structural uniqueness of this compound allows it to interact with various biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 6-morpholin-4-yl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide |

| Molecular Formula | |

| Molecular Weight | 302.34 g/mol |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It modulates various biochemical pathways by binding to these molecular targets. The exact targets can vary based on the biological context, but research indicates potential interactions with nicotinamide adenine dinucleotide (NAD+) pathways, which play crucial roles in cellular metabolism and signaling.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, its efficacy was tested against various bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. The results indicated that this compound exhibits significant antibacterial activity, particularly against gram-negative bacteria.

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of several nicotinamide derivatives, including this compound. The compound demonstrated:

- Minimum Inhibitory Concentration (MIC) : Effective at concentrations as low as 0.016 mM against Pseudomonas aeruginosa.

- Selectivity : Higher concentrations were necessary to inhibit gram-positive bacteria like Staphylococcus aureus.

This suggests that the compound may enhance or restore the activity of existing antibiotics against resistant strains .

Therapeutic Potential

Beyond antimicrobial effects, this compound shows promise in other therapeutic areas:

- Antiparasitic Activity : Preliminary evidence indicates that nicotinamide derivatives can potentiate the effects of common antimalarial drugs without causing erythrocyte toxicity.

- Neuroprotective Effects : The compound may support neuroprotection by enhancing NAD+ levels, which are critical for cellular health and function.

- Anti-inflammatory Properties : Research suggests that nicotinamide can reduce inflammation and improve insulin sensitivity, indicating potential applications in metabolic disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 6-Morpholino-N-(2-pyridinylmethyl)benzamide | Morpholine ring + benzamide | Moderate antibacterial activity |

| 6-Morpholino-N-(2-pyridinylmethyl)isonicotinamide | Morpholine + isonicotinic acid | Antimicrobial activity |

| 6-Morpholino-N-(2-pyridinylmethyl)pyrazinamide | Morpholine + pyrazine | Limited data on biological effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-morpholino-N-(2-pyridinylmethyl)nicotinamide, and how can reaction conditions be tailored to improve yield?

- Methodology : The synthesis typically involves multi-step reactions, including condensation of morpholine with nicotinamide derivatives and subsequent coupling with 2-pyridinylmethylamine. Key factors include:

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings to introduce aryl groups .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency at 80–100°C .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .

- Table 1 : Comparison of Reaction Yields Under Different Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | DMF | 80 | 72 | 97 |

| No catalyst | Ethanol | 60 | 35 | 85 |

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

- NMR : ¹H and ¹³C NMR confirm the presence of morpholine (δ 3.6–3.8 ppm, multiplet) and pyridinylmethyl groups (δ 8.2–8.5 ppm, aromatic protons) .

- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) validate purity and detect intermediates .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 327.13) .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in neuroprotection or enzyme inhibition?

- In Vitro Assays :

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against target kinases (e.g., PI3K/AKT pathway) .

- Cellular Uptake : Radiolabel the compound with ³H or ¹⁴C and track intracellular accumulation via scintillation counting .

- Molecular Docking : Software like AutoDock Vina predicts binding affinities to receptors (e.g., NMDA receptors) by analyzing hydrogen bonds with morpholine oxygen and pyridine nitrogen .

Q. How should discrepancies in reported biological activities (e.g., IC₅₀ variability) be addressed?

- Variables to Control :

- Cellular Models : Compare results across primary neurons vs. immortalized cell lines (e.g., SH-SY5Y) to assess model-dependent effects .

- Compound Stability : Perform stability studies in cell culture media (pH 7.4, 37°C) using LC-MS to detect degradation products .

- Meta-Analysis : Pool data from ≥3 independent studies and apply ANOVA to identify statistically significant outliers .

Q. What strategies enhance the compound’s selectivity for target enzymes over structurally related off-targets?

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents at the pyridine ring (e.g., -CF₃, -Br) and test inhibition profiles .

- Proteomic Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target binding .

- Table 2 : Selectivity Index (SI) of Analogues

| Substituent | Target IC₅₀ (nM) | Off-Target IC₅₀ (nM) | SI (Off-Target/Target) |

|---|---|---|---|

| -H | 50 | 500 | 10 |

| -CF₃ | 30 | 1500 | 50 |

Data Contradiction Analysis

Q. How can conflicting data on the compound’s solubility and bioavailability be resolved?

- Solubility Testing : Compare results from shake-flask (aqueous buffer) vs. biorelevant media (FaSSIF/FeSSIF) to account for physiological conditions .

- Bioavailability Studies : Use in situ intestinal perfusion models (rat) to measure absorption rates, correcting for metabolic clearance .

Q. What methodologies validate the compound’s proposed metabolic pathways in different species?

- Metabolite Identification : Incubate with liver microsomes (human vs. murine) and analyze via UPLC-QTOF-MS/MS .

- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.